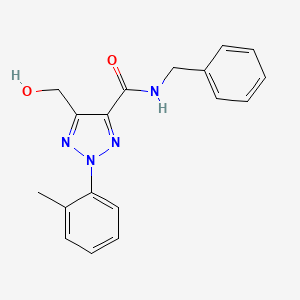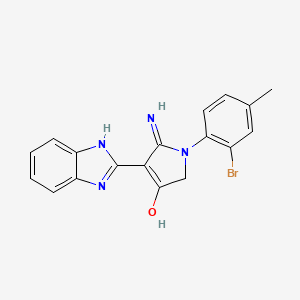
N-benzyl-5-(hydroxymethyl)-2-(2-methylphenyl)-2H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-5-(hydroxymethyl)-2-(2-methylphenyl)-2H-1,2,3-triazole-4-carboxamide: is a synthetic organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-(hydroxymethyl)-2-(2-methylphenyl)-2H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction.
Hydroxymethylation: The hydroxymethyl group can be added through a hydroxymethylation reaction using formaldehyde.
Carboxamide Formation: The carboxamide group can be introduced by reacting the triazole derivative with an appropriate amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.
Major Products
Oxidation: Formation of N-benzyl-5-(carboxylic acid)-2-(2-methylphenyl)-2H-1,2,3-triazole-4-carboxamide.
Reduction: Formation of N-benzyl-5-(hydroxymethyl)-2-(2-methylphenyl)-2H-1,2,3-triazole-4-amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.
Biological Studies: It can be used to study enzyme inhibition, receptor binding, and other biological interactions.
Chemical Biology: It can serve as a probe to investigate biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-benzyl-5-(hydroxymethyl)-2-(2-methylphenyl)-2H-1,2,3-triazole-4-carboxamide would depend on its specific application. For instance:
Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity.
Pathway Modulation: It may influence various biochemical pathways by interacting with key molecular targets.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-5-(hydroxymethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
- N-benzyl-5-(hydroxymethyl)-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide
- N-benzyl-5-(hydroxymethyl)-2-(2-chlorophenyl)-2H-1,2,3-triazole-4-carboxamide
Uniqueness
N-benzyl-5-(hydroxymethyl)-2-(2-methylphenyl)-2H-1,2,3-triazole-4-carboxamide is unique due to the presence of the 2-methylphenyl group, which may impart distinct biological and chemical properties compared to its analogs. This uniqueness can be explored in terms of its binding affinity, selectivity, and overall efficacy in various applications.
Properties
Molecular Formula |
C18H18N4O2 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-benzyl-5-(hydroxymethyl)-2-(2-methylphenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C18H18N4O2/c1-13-7-5-6-10-16(13)22-20-15(12-23)17(21-22)18(24)19-11-14-8-3-2-4-9-14/h2-10,23H,11-12H2,1H3,(H,19,24) |
InChI Key |
YIAUBMOAKWAVMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2N=C(C(=N2)C(=O)NCC3=CC=CC=C3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-chloro-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11387267.png)
![methyl [9-(3,4-dimethoxybenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate](/img/structure/B11387273.png)
![4-(4-ethylphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11387274.png)
![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11387282.png)
![ethyl 4-(4-methylphenyl)-2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11387283.png)
![5-chloro-2-(propan-2-ylsulfanyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B11387296.png)
![9-(4-Fluorophenethyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-E][1,3]oxazin-4(1H)-one](/img/structure/B11387300.png)
![5-Butyl-2,2,7-trimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11387303.png)
![2-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide](/img/structure/B11387325.png)
![4-butyl-6-chloro-9-(2-furylmethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11387330.png)
![6-(4-chlorophenyl)-N-(3-methylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11387334.png)
![4-[5-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B11387336.png)
